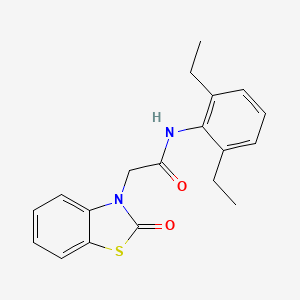![molecular formula C19H28N4O3 B5554870 6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the targeted chemical structure often involves condensation reactions, cyclization, and specific functional group transformations. For instance, Pfleiderer and Pfleiderer (1992) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones via condensation reactions starting from 6-aminouracils, leading to a variety of derivatives through subsequent chemical modifications like reduction, diazotization, and the Sandmeyer reaction (M. Pfleiderer & W. Pfleiderer, 1992). Such methodologies may provide a foundational approach for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds in this chemical class is often confirmed through techniques like NMR spectroscopy and single-crystal X-ray structural analysis. For example, Mieczkowski et al. (2016) utilized these methods to confirm the structure of compounds related to the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold, highlighting the importance of these analytical techniques in understanding the molecular geometry and configuration of complex organic molecules (Adam Mieczkowski et al., 2016).
Chemical Reactions and Properties
The chemical behavior of the compound includes reactions such as cyclization and interaction with nucleophiles or electrophiles, depending on its functional groups. Baccolini, Boga, and Negri (1999) explored the synthesis of diazaspiro compounds at room temperature using a PCl3/hydrazone/dicarboxylic acid combination, demonstrating the compound's reactivity and potential for forming structurally diverse derivatives (G. Baccolini, C. Boga, & Umberto Negri, 1999).
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed various methodologies to synthesize and analyze structures related to this compound. For instance, novel approaches for creating base-sensitive oligonucleotides utilize similar compounds as linkers due to their reactivity and the ability to release target molecules under mild conditions (Leisvuori et al., 2008). Such methodologies are crucial for the synthesis of compounds with potential therapeutic applications.
Anticonvulsant and Antibacterial Applications
Research into compounds with similar structures has led to the discovery of their anticonvulsant (Aboul-Enein et al., 2014) and antibacterial properties (Hassan et al., 2012). These findings highlight the compound's potential in developing new medications to treat seizures and bacterial infections.
Supramolecular Chemistry
The compound's derivatives have been explored in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004). Such studies provide insights into the design of new materials with specific physical and chemical properties, useful in various technological applications.
Organic Synthesis
Efforts in organic synthesis have led to the development of methods for synthesizing pyrimidine-annulated spiro-dihydrofurans (Majumdar et al., 2011), showcasing the compound's utility in creating complex organic molecules. This research is fundamental in drug discovery and development, providing the pharmaceutical industry with new scaffolds.
特性
IUPAC Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-16-11-14(20-18(26)21-16)12-22-9-7-19(8-10-22)6-5-17(25)23(13-19)15-3-1-2-4-15/h11,15H,1-10,12-13H2,(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONYMKMTEUOTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)


![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)